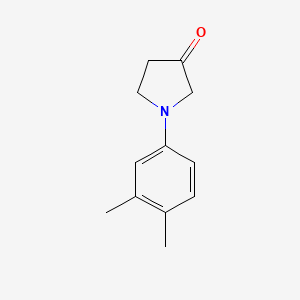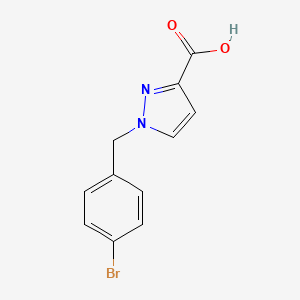![molecular formula C11H8N2O3S B15060028 (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a thioxoimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired thioxoimidazolidinone ring. The reaction is usually carried out in ethanol as a solvent, with the mixture being heated under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the thioxoimidazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thioxoimidazolidinone core but different substituents.
Benzodioxoles: Compounds with a benzo[d][1,3]dioxole moiety but different functional groups.
Uniqueness
(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it distinct from other compounds with similar cores or moieties .
特性
分子式 |
C11H8N2O3S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S/c14-10-7(12-11(17)13-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17)/b7-3- |
InChIキー |
PKAJHHBFVYAMMP-CLTKARDFSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)N3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)

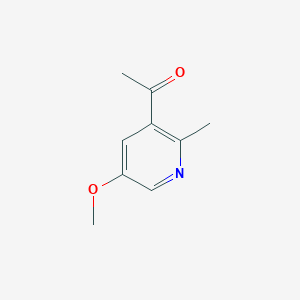
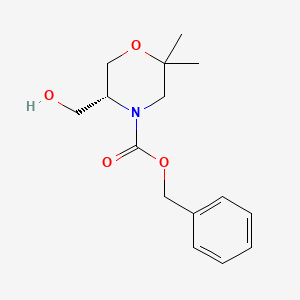
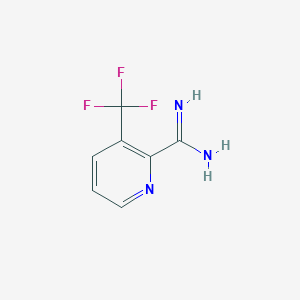
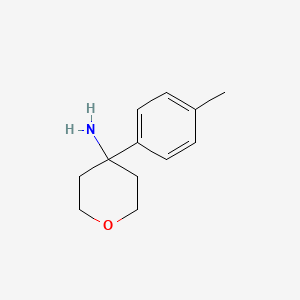
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
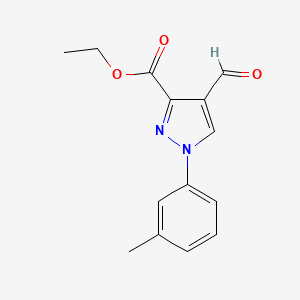
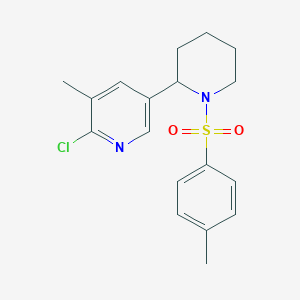
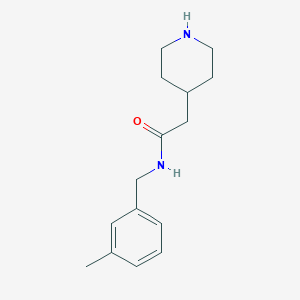
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
